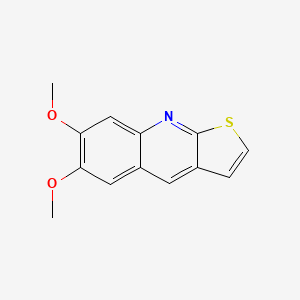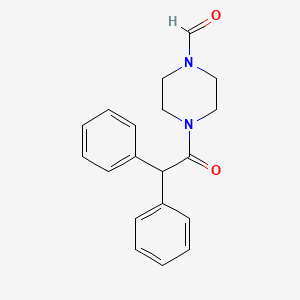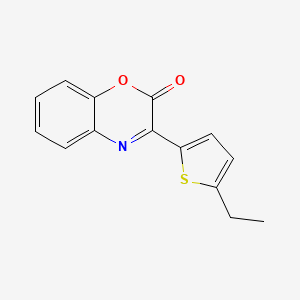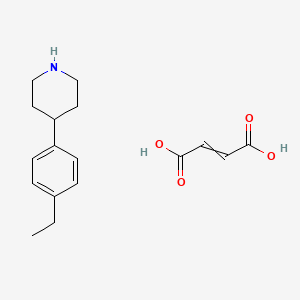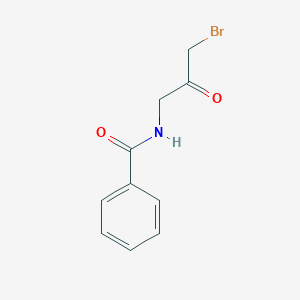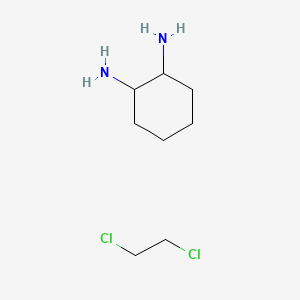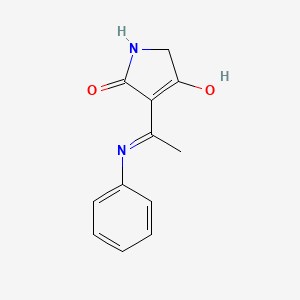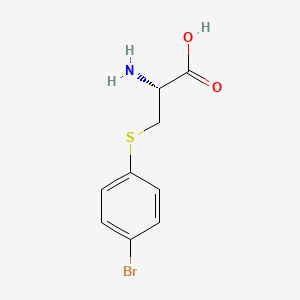
S-(4-Bromophenyl)-L-cysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(4-Bromophenyl)-L-cysteine: is an organic compound that belongs to the class of cysteine derivatives It features a bromophenyl group attached to the sulfur atom of the cysteine molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One common method for synthesizing S-(4-Bromophenyl)-L-cysteine involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound.
Electrophilic Aromatic Substitution: Another method involves the electrophilic aromatic substitution of a bromine atom onto a phenyl ring, followed by the attachment of the cysteine moiety.
Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products, often involving continuous flow reactors and automated systems for precise control .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: S-(4-Bromophenyl)-L-cysteine can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Amines, thiols, palladium catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: S-(4-Bromophenyl)-L-cysteine is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile intermediate .
Biology: In biological research, this compound is used to study protein-ligand interactions and enzyme mechanisms. It can serve as a probe to investigate the binding sites and activity of cysteine-containing enzymes .
Medicine: Its derivatives have shown promise as inhibitors of enzymes involved in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity profile makes it valuable in the synthesis of polymers and advanced materials .
Mecanismo De Acción
Molecular Targets and Pathways: S-(4-Bromophenyl)-L-cysteine exerts its effects primarily through interactions with cysteine-dependent enzymes. The bromophenyl group can enhance binding affinity and specificity for certain enzyme active sites. The compound can inhibit enzyme activity by forming covalent bonds with the cysteine residues in the active site, leading to enzyme inactivation .
Comparación Con Compuestos Similares
S-(4-Chlorophenyl)-L-cysteine: Similar structure but with a chlorine atom instead of bromine. It has different reactivity and binding properties.
S-(4-Fluorophenyl)-L-cysteine: Contains a fluorine atom, leading to different electronic properties and reactivity.
S-(4-Methylphenyl)-L-cysteine: Features a methyl group, affecting its hydrophobicity and binding interactions.
Uniqueness: S-(4-Bromophenyl)-L-cysteine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This can influence its reactivity and binding interactions, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis .
Propiedades
Número CAS |
68724-10-7 |
|---|---|
Fórmula molecular |
C9H10BrNO2S |
Peso molecular |
276.15 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-(4-bromophenyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H10BrNO2S/c10-6-1-3-7(4-2-6)14-5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
JULKRQGCYVMHSB-QMMMGPOBSA-N |
SMILES isomérico |
C1=CC(=CC=C1SC[C@@H](C(=O)O)N)Br |
SMILES canónico |
C1=CC(=CC=C1SCC(C(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



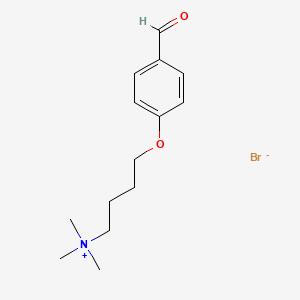
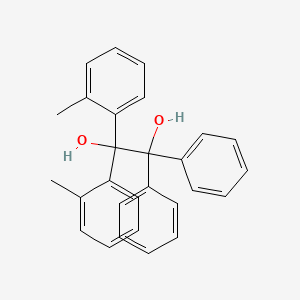

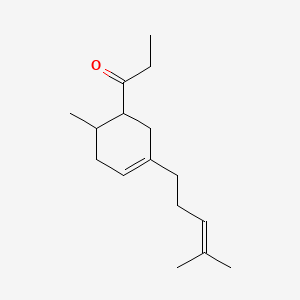
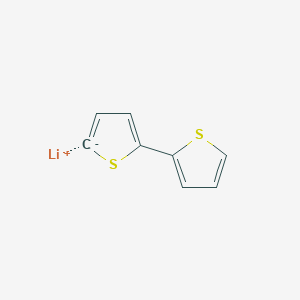
![2-methyl-N-[2-[(4-methylphenyl)-phenylmethoxy]ethyl]-1-phenylpropan-2-amine;oxalic acid](/img/structure/B14471282.png)
